N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a naphthyl group attached to the acetohydrazide moiety. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties .
Preparation Methods
The synthesis of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 2-(naphthalen-2-yl)aminoacetohydrazide. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol.
Scientific Research Applications
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the chloro and methoxy groups on the phenyl ring and the naphthyl group enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can be compared with other Schiff bases such as:
- N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-Chlorobenzyl)oxy]-3-methoxyphenylmethylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide These compounds share similar structural features but differ in the substituents on the phenyl ring and the nature of the hydrazide moiety. The unique combination of chloro, methoxy, and naphthyl groups in N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-26-19-9-6-14(10-18(19)21)12-23-24-20(25)13-22-17-8-7-15-4-2-3-5-16(15)11-17/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
JATWUUDXIVCRIR-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
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